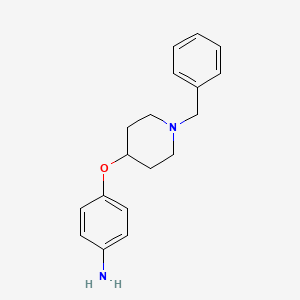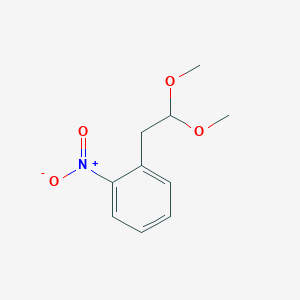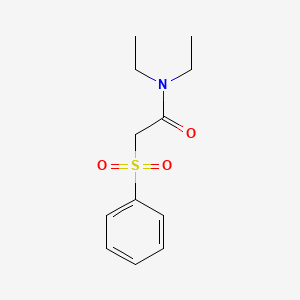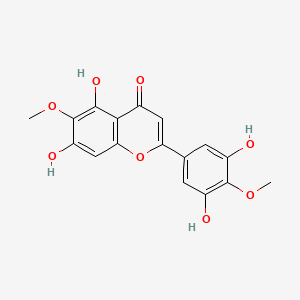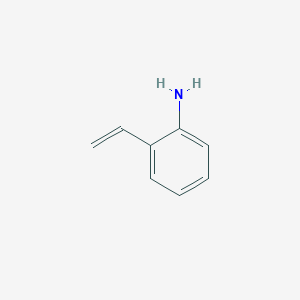![molecular formula C36H30O2 B1311272 (S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol CAS No. 435327-17-6](/img/structure/B1311272.png)
(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol” would depend on its precise molecular structure and the conditions under which the reactions are carried out. For example, a related compound, “3,5-Dimethylphenylboronic acid”, is known to participate in palladium-catalyzed Suzuki coupling reactions .Applications De Recherche Scientifique
Stereocontrolled Photodimerization
One study discusses the stereocontrolled photodimerization using congested 1,8-bis(4'-anilino)naphthalene templates, which exhibit a proximate, parallel arrangement suitable for stereoselective photodimerization. The process yields cis,trans,cis-cyclobutane-1,2-dicarboxylic acids, demonstrating the potential of these compounds in synthesizing complex molecular structures with high yield and specificity (Ghosn & Wolf, 2010).
Structural Features and Synthesis
Another study provides insights into the structural features of ortho-hydroxy bis-phenols and their comparison with para-hydroxy bis-phenols. It highlights the synthesis and crystal structures of bis-phenols, substantiating the role of weak interactions in crystal packing. This research underscores the importance of such compounds in understanding molecular interactions and designing materials with desired properties (Bania et al., 2007).
Material Science Applications
Research into the synthesis and characterization of new aromatic polyesters containing cardo decahydronaphthalene groups reveals the development of materials with significant thermal stability and solubility in organic solvents. These polyesters can be cast into films, suggesting applications in advanced material science for creating durable and flexible materials (Honkhambe et al., 2010).
Advanced Optical and Electronic Properties
Another relevant study focuses on quadrupolar A–π–A systems containing E-dimesitylborylethenyl acceptors, exhibiting two-photon absorption (TPA) cross-sections and computed second hyperpolarisabilities. These findings highlight the potential of such compounds in developing materials for optical and electronic applications, including non-linear optics (Entwistle et al., 2009).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O2/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37)34-30-12-8-6-10-26(30)20-32(36(34)38)28-17-23(3)14-24(4)18-28/h5-20,37-38H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODYBPPVIXVLOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


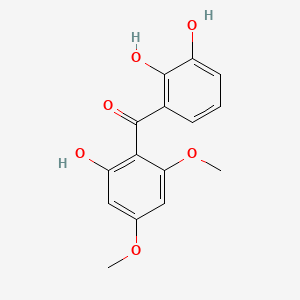
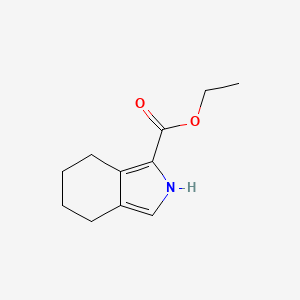

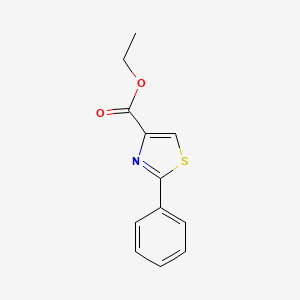
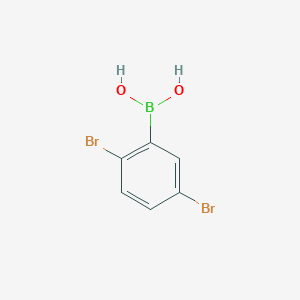
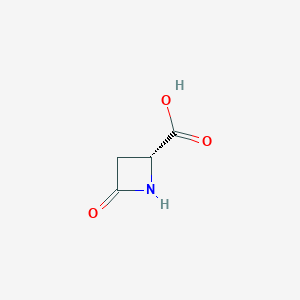
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
